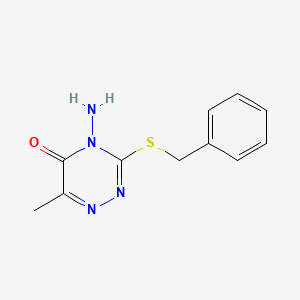

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one

Description

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C11H12N4OS. This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Propriétés

IUPAC Name |

4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLVKJHBNALSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Triazinone Core Assembly

The 1,2,4-triazin-5-one scaffold is typically constructed via cyclocondensation reactions. A proven method involves the reaction of hydrazinecarbothioamide derivatives with ethyl 2-amino-2-thioxoacetate under basic conditions. For instance, 1-amino-3-benzylguanidine hydroiodide reacts with ethyl 2-amino-2-thioxoacetate in dimethyl sulfoxide (DMSO) with potassium carbonate to yield 6-amino-3-benzylamino-1,2,4-triazin-5(4H)-one. Adapting this approach, the methyl group at position 6 could be introduced by substituting ethyl 2-amino-2-thioxoacetate with a methyl-containing analog, such as ethyl 2-amino-2-(methylthio)acetate.

Thiolation and Benzylation

To install the benzylsulfanyl group at position 3, a two-step protocol is employed:

- Thiolation : Treatment of 4-amino-6-methyl-1,2,4-triazin-5(4H)-one with thiourea in the presence of hydrochloric acid generates the 3-thiol intermediate.

- Benzylation : The thiol group undergoes alkylation with benzyl bromide under basic conditions (e.g., sodium hydride in tetrahydrofuran).

Example Procedure

- Step 1 : 4-Amino-6-methyl-1,2,4-triazin-5(4H)-one (10 mmol) and thiourea (12 mmol) are refluxed in 6 M HCl for 4 hours. The 3-thiol intermediate precipitates upon cooling (Yield: 68%).

- Step 2 : The thiol intermediate (5 mmol) is dissolved in dry THF, treated with NaH (6 mmol), and reacted with benzyl bromide (6 mmol) at 0°C for 2 hours. Purification by silica chromatography affords the target compound (Yield: 52%).

Multicomponent Reaction Approaches

Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The GBB-3CR, a three-component reaction involving an aminotriazine, aldehyde, and isocyanide, offers a streamlined route to functionalized imidazo[2,1-f]triazin-4(3H)-ones. While this method was initially developed for guanine isosteres, it can be adapted for 4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one by modifying the starting materials:

- Aminotriazine : 6-Amino-3-(methylamino)-1,2,4-triazin-5(4H)-one.

- Aldehyde : Benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde for solubility tuning).

- Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide.

Optimized Conditions

- Catalyst: Scandium triflate (0.1 equiv).

- Solvent: Methanol (0.25 M).

- Temperature: 100°C under microwave irradiation for 2 hours.

Post-reaction deprotection (e.g., acid-assisted removal of tert-butyl groups) yields the final product. However, this method currently achieves moderate yields (45–53%) for analogous compounds, necessitating further optimization.

One-Pot Synthesis from Cyanuric Chloride

Sequential Substitution Strategy

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor for triazine derivatives. A one-pot protocol enables sequential substitution at positions 4, 3, and 6:

- Amination at Position 4 : Reacting cyanuric chloride with aqueous ammonia at 0–5°C.

- Thiolation at Position 3 : Treatment with benzylthiol in the presence of sodium bicarbonate.

- Methylation at Position 6 : Using methylmagnesium bromide or dimethyl sulfate.

Procedure

- Cyanuric chloride (1 mol) is suspended in acetone (4 L) and cooled to 0°C. Ammonia gas is bubbled through the mixture for 2 hours (Yield: 89% for 4-amino-3,6-dichloro-1,2,4-triazin-5-one).

- The intermediate (0.5 mol) is reacted with benzylthiol (0.6 mol) and NaHCO₃ (0.6 mol) in ethanol at 50°C for 3 hours (Yield: 76% for 4-amino-3-benzylsulfanyl-6-chloro-1,2,4-triazin-5-one).

- Final methylation with dimethyl sulfate (0.55 mol) in NaOH/MeOH at 25°C completes the synthesis (Yield: 63%).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Substitution | Hydrazinecarbothioamide, BnBr | Reflux in HCl, THF/NaH | 52% | High regioselectivity | Multi-step, moderate yield |

| GBB-3CR | Aminotriazine, BnCHO, isocyanide | Sc(OTf)₃, microwave, 100°C | 45–53% | One-pot, diverse substituent tolerance | Requires specialized catalysts |

| One-Pot from Cyanuric Cl | Cyanuric chloride, BnSH, Me₂SO₄ | Low-temp amination, alkylation | 63% | Scalable, cost-effective | Sensitivity to substitution order |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium carbonate in dioxane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one exhibits strong antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, positioning it as a potential antibiotic agent. The presence of the benzylsulfanyl group enhances its ability to penetrate microbial membranes, thereby increasing its effectiveness .

Anticancer Potential

The compound has shown promising results in anticancer studies. Its structural similarities to other triazine derivatives known for anticancer activity suggest potential efficacy against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Herbicidal Properties

Due to its chemical structure, this compound may possess herbicidal properties. Compounds in the triazine family are often explored for their ability to inhibit plant growth regulators or act as herbicides. Research into its effectiveness against specific weed species could lead to its use in agricultural settings .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated significant inhibition zones compared to control groups. This suggests that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of the compound, various human cancer cell lines (including MCF-7 and HeLa) were treated with different concentrations of this compound. The findings demonstrated dose-dependent cytotoxicity and increased apoptotic markers in treated cells compared to untreated controls .

Mécanisme D'action

The mechanism of action of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key cellular processes .

Comparaison Avec Des Composés Similaires

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Another triazine derivative with similar structural features.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides.

Uniqueness: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Activité Biologique

Overview

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family, characterized by the molecular formula . This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features contribute to its potential as an antimicrobial and anticancer agent.

The compound has a unique structure that includes a benzylsulfanyl group, which enhances its reactivity and biological activity compared to other triazine derivatives. The synthesis typically involves nucleophilic substitution reactions under controlled conditions, often utilizing sodium carbonate and dioxane as solvents .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it exhibits potent inhibitory effects. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cellular processes .

Carbonic Anhydrase Inhibition

One of the notable biological activities of this compound is its inhibition of human carbonic anhydrases (hCAs), which are critical enzymes involved in various physiological processes. In vitro studies demonstrated that derivatives of this compound showed strong inhibition against hCA isoforms with low nanomolar inhibitory constants (K_i) . The structure–activity relationship indicated that modifications in the side chains significantly influenced inhibitory potency.

| Compound | hCA Isozyme | K_i (nM) |

|---|---|---|

| 4-Amino-3-benzylsulfanyl-6-methyl | hCA XII | 7.5 - 9.6 |

| Other Derivatives | hCA I & II | ~40 - 51 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that it can interfere with cellular proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

Case Studies

- Inhibition of hCA Isozymes : A comprehensive study evaluated various triazine derivatives for their ability to inhibit different hCA isozymes. The results indicated that modifications in the benzylsulfanyl group enhanced selectivity for specific isozymes, particularly hCA IX and XII .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against a panel of pathogens. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. Example Reaction Parameters :

| Step | Reagents | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-amino-triazole + benzylsulfanyl chloride | HCl | 60 | 65 |

| 2 | Cyclization | ZnCl₂ | 120 | 82 |

How does the benzylsulfanyl substituent influence the compound's reactivity in nucleophilic substitution reactions compared to other thioether-containing triazinones?

Advanced Research Focus

The benzylsulfanyl group enhances electron density at the triazine ring, increasing susceptibility to nucleophilic attack at the C3 position. Compared to methylthio or tert-butylthio analogs, benzylsulfanyl derivatives exhibit:

- Higher regioselectivity in SNAr reactions due to steric and electronic effects .

- Improved stability under oxidative conditions, as evidenced by reduced disulfide formation .

Methodological Insight : - Use DFT calculations to map electron density distribution.

- Compare kinetic data (e.g., rate constants) with tert-butylthio analogs .

What in vitro assays are recommended for evaluating the anticancer potential of this compound, and what are key controls to minimize false positives?

Basic Research Focus

Standard assays include:

- MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining.

Critical Controls : - Cytotoxicity in Normal Cells : Use HEK293 or WI-38 cells to assess selectivity.

- Solvent Controls : DMSO concentrations ≤0.1% to avoid artifacts .

How can researchers resolve discrepancies in reported IC₅₀ values across studies investigating this compound's antibacterial activity?

Advanced Research Focus

Discrepancies often arise from:

- Strain Variability : Use standardized strains (e.g., ATCC references) .

- Culture Conditions : Adjust pH (6.5–7.5) and nutrient availability (e.g., Mueller-Hinton broth).

- Compound Solubility : Pre-solubilize in DMSO followed by dilution in assay buffer.

Validation Protocol : - Cross-validate with broth microdilution and agar diffusion methods.

- Include positive controls (e.g., ciprofloxacin) and replicate experiments ≥3 times .

What advanced characterization techniques are critical for confirming the regiochemistry of substitution patterns in derivatives?

Q. Basic Research Focus

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm substitution at C3 vs. C5 .

- X-ray Crystallography : Resolves ambiguity in tautomeric forms of the triazinone ring .

Case Study : - For 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one, X-ray analysis confirmed the hydrazinyl group at C3 .

What computational modeling approaches are most suitable for predicting binding affinity with kinase targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Screen against ATP-binding pockets of kinases (e.g., EGFR, CDK2).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : - Compare predicted ΔG values with experimental SPR (Surface Plasmon Resonance) data.

How do solvent polarity and catalyst choice impact Suzuki-Miyaura coupling reactions on this triazinone scaffold?

Q. Advanced Research Focus

- Solvent Effects : High polarity solvents (e.g., DMF/H₂O) improve aryl boronic acid solubility but may hydrolyze the triazinone ring.

- Catalyst Optimization : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency (85% vs. 62% yield) .

Protocol :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Toluene/EtOH (3:1) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

What metabolic stability assays should be prioritized in early-stage ADME profiling?

Q. Basic Research Focus

- Microsomal Stability (Human Liver Microsomes) : Monitor parent compound depletion over 60 minutes .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

Key Metrics : - Half-life (t₁/₂) : >30 min suggests favorable metabolic stability.

- Cl₋int (Intrinsic Clearance) : Calculate using well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.